Home > Products > Screening Compounds P49826 > Haegtftsdvssylegqaakefiawlvkgrg-NH2
Haegtftsdvssylegqaakefiawlvkgrg-NH2 -

Haegtftsdvssylegqaakefiawlvkgrg-NH2

Catalog Number: EVT-10980888
CAS Number:
Molecular Formula: C151H229N41O46
Molecular Weight: 3354.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound Haegtftsdvssylegqaakefiawlvkgrg-NH2 is an engineered polypeptide that is a variant of glucagon-like peptide-1, commonly referred to as GLP-1. This compound is notable for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes. The sequence represents a specific amino acid arrangement that contributes to its biological activity and stability.

Source

This polypeptide can be synthesized through various methods, including solid-phase peptide synthesis and recombinant DNA technology. It has been used in research settings to explore its effects on insulin secretion and appetite regulation .

Classification

Haegtftsdvssylegqaakefiawlvkgrg-NH2 is classified as a peptide hormone, specifically an analog of GLP-1. It falls under the category of incretin hormones, which are involved in the regulation of glucose metabolism and insulin secretion .

Synthesis Analysis

Methods

The synthesis of Haegtftsdvssylegqaakefiawlvkgrg-NH2 typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The process involves several key steps:

  1. Amino Acid Coupling: The amino acids are activated and coupled to the growing chain on the resin.
  2. Deprotection: Protective groups on the amino acids are removed to allow further coupling.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and purified.

Technical details regarding synthesis include considerations for epimerization, particularly with sensitive residues like cysteine and histidine, which can affect the yield and purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of Haegtftsdvssylegqaakefiawlvkgrg-NH2 consists of a sequence of 30 amino acids with a molecular weight of approximately 3355 Da. The specific arrangement of these amino acids contributes to its biological function and stability against enzymatic degradation .

Data

The structural characteristics include:

  • Molecular Formula: C₁₄₃H₂₀₁N₃₁O₄S
  • 3D Conformation: The conformation can be influenced by environmental factors such as pH and ionic strength, which may affect its biological activity.
Chemical Reactions Analysis

Reactions

Haegtftsdvssylegqaakefiawlvkgrg-NH2 participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways related to insulin secretion.

Technical details include:

  • Binding Affinity: The compound exhibits high affinity for GLP-1 receptors, which mediates its physiological effects.
  • Metabolism: It is subject to degradation by dipeptidyl peptidase IV (DPP-IV), although modifications can enhance its resistance to this enzyme .
Mechanism of Action

Process

The mechanism of action involves binding to GLP-1 receptors located on pancreatic beta cells, leading to increased insulin secretion in response to elevated blood glucose levels. This process also includes:

  • Inhibition of Glucagon Secretion: Reducing glucagon levels contributes to lower blood glucose levels.
  • Promotion of Satiety: The compound enhances feelings of fullness, thereby reducing food intake.

Data from pharmacokinetic studies indicate that modifications in the structure can lead to prolonged action compared to native GLP-1 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in water and common buffer solutions.

Chemical Properties

  • Stability: Stability varies based on formulation; modifications can enhance shelf-life.
  • pH Sensitivity: The compound's activity may vary with changes in pH.

Relevant analyses include stability studies under various conditions, which help determine optimal storage and handling practices .

Applications

Haegtftsdvssylegqaakefiawlvkgrg-NH2 has several scientific uses:

  • Diabetes Treatment: It is being explored as a therapeutic agent for managing type 2 diabetes due to its insulinotropic effects.
  • Weight Management: Research indicates potential applications in obesity management by regulating appetite and food intake.
  • Pharmaceutical Development: The compound serves as a model for developing new GLP-1 receptor agonists with improved pharmacological profiles .
Introduction to GLP-1 (7-36) Amide as a Therapeutic Peptide

Biological Significance in Glucose Homeostasis

Glucagon-Like Peptide-1 (7-36) amide is a master regulator of postprandial glucose metabolism, acting through multiple integrated mechanisms centered on pancreatic islet function and gastrointestinal physiology. Its most characterized action is the glucose-dependent potentiation of insulin secretion from pancreatic β-cells. Binding to specific Glucagon-Like Peptide-1 receptors (a G-protein coupled receptor) on β-cell membranes triggers intracellular cAMP production [4]. This activates Protein Kinase A (PKA) and Exchange Protein activated by cAMP (Epac) pathways, culminating in the phosphorylation of proteins like synaptotagmin-7, which enhances calcium-dependent exocytosis of insulin-containing vesicles [4]. Crucially, this insulinotropic effect occurs only in the presence of elevated blood glucose concentrations (typically ≥ 5 mmol/L), minimizing the risk of hypoglycemia [3] [6]. Studies under hyperglycemic clamp conditions demonstrated that Glucagon-Like Peptide-1 (7-36) amide infusions dose-dependently augmented insulin secretion by 40-70% in healthy humans compared to saline controls [2] [6].

Simultaneously, Glucagon-Like Peptide-1 (7-36) amide exerts a potent inhibitory effect on glucagon secretion from pancreatic α-cells. This "glucagonostatic" action occurs both directly, via binding to Glucagon-Like Peptide-1 receptors on α-cells, and indirectly, via stimulation of somatostatin release from δ-cells and insulin-mediated paracrine suppression [3] [10]. Perfusion experiments in rodent pancreata demonstrated rapid reductions in glucagon secretion by up to 60% within minutes of Glucagon-Like Peptide-1 (7-36) amide exposure, irrespective of glucose concentration [3]. This dual action—stimulating insulin while suppressing glucagon—synergistically lowers blood glucose levels.

Beyond the pancreas, Glucagon-Like Peptide-1 (7-36) amide contributes significantly to glucose control via extrapancreatic effects:

  • Gastric Emptying Inhibition: Glucagon-Like Peptide-1 (7-36) amide potently delays gastric emptying, acting as part of the "ileal brake" mechanism. Physiological infusions mimicking postprandial plasma levels significantly slowed gastric emptying and reduced gastric acid secretion in healthy volunteers [5] [10]. This delays nutrient absorption, thereby dampening postprandial glycemic excursions.
  • Enhancement of Glucose Disposal: Studies employing intravenous glucose tolerance tests (IVGTT) revealed that Glucagon-Like Peptide-1 (7-36) amide significantly increases the glucose disappearance constant (KG) and glucose effectiveness (SG), a measure of insulin-independent glucose uptake and utilization primarily by skeletal muscle and adipose tissue [2]. This suggests Glucagon-Like Peptide-1 (7-36) amide enhances peripheral glucose disposal independently of its insulinotropic effects.
  • Satiety and Food Intake Regulation: Acting via receptors in the hypothalamus and hindbrain (notably the nucleus tractus solitarii), Glucagon-Like Peptide-1 (7-36) amide promotes satiety and reduces food intake in both animals and humans [10]. This central action contributes indirectly to long-term glycemic control and weight management.

Table 2: Key Metabolic Effects of Glucagon-Like Peptide-1 (7-36) Amide in Humans

Target Organ/TissuePrimary Metabolic EffectFunctional ConsequenceKey Evidence Source
Pancreatic β-CellsGlucose-dependent insulin secretion stimulationAugments postprandial insulin release [2] [3] [6]
Pancreatic α-CellsSuppression of glucagon secretionReduces hepatic glucose production [3] [10]
StomachInhibition of gastric emptying & acid secretionSlows nutrient absorption, dampens postprandial glycemia [5] [10]
Peripheral Tissues (Muscle, Fat)Increased insulin-independent glucose disposal (↑ Glucose Effectiveness)Enhances non-insulin mediated glucose uptake [2] [10]
Central Nervous SystemPromotion of satiety, reduction in food intakeReduces caloric intake, aids weight management [10]

Role in Diabetes Mellitus Pathophysiology

The pathophysiology of Type 2 Diabetes Mellitus involves complex defects in insulin secretion, insulin action, and incretin physiology. While gastric inhibitory polypeptide (GIP) exhibits markedly reduced insulinotropic activity in Type 2 Diabetes Mellitus, the insulinotropic activity of Glucagon-Like Peptide-1 (7-36) amide is largely preserved, particularly in the early stages of the disease. Hyperglycemic clamp studies directly comparing GIP and Glucagon-Like Peptide-1 (7-36) amide infusions in patients with mild Type 2 Diabetes Mellitus (fasting plasma glucose ~7.8 mmol/L, HbA1c ~6.3%) versus healthy controls demonstrated a stark contrast: the maximum insulin secretory response to GIP was reduced by 54% in diabetic patients compared to controls, whereas patients with Type 2 Diabetes Mellitus achieved 71% of the incremental C-peptide response seen in healthy subjects during Glucagon-Like Peptide-1 (7-36) amide infusions, a difference that was not statistically significant [6]. This preserved activity underscores the therapeutic relevance of targeting the Glucagon-Like Peptide-1 pathway in Type 2 Diabetes Mellitus.

Furthermore, Glucagon-Like Peptide-1 (7-36) amide retains its glucagon-suppressing ability in Type 2 Diabetes Mellitus. Hyperglycemic clamps normally suppress glucagon secretion in healthy individuals, but this suppression is impaired in Type 2 Diabetes Mellitus. Glucagon-Like Peptide-1 (7-36) amide infusion significantly lowered glucagon concentrations in both healthy subjects and Type 2 Diabetes Mellitus patients, counteracting the diabetic dysregulation of α-cell function [6]. This effect is crucial as inappropriately elevated glucagon levels contribute significantly to fasting and postprandial hyperglycemia in diabetes.

However, the therapeutic potential of native Glucagon-Like Peptide-1 (7-36) amide is severely limited by its extreme metabolic instability. It is rapidly degraded in vivo by the ubiquitous enzyme dipeptidyl peptidase-4 (Dipeptidyl Peptidase-4), which cleaves the peptide after the N-terminal histidine and alanine residues (His7-Ala8), generating the primary metabolite Glucagon-Like Peptide-1 (9-36) amide [9]. This degradation occurs rapidly after both subcutaneous and intravenous administration. Studies tracking intact peptide levels revealed that within 30 minutes of subcutaneous injection in Type 2 Diabetes Mellitus patients, the metabolite Glucagon-Like Peptide-1 (9-36) amide accounted for 88.5 ± 1.9% of the total immunoreactivity measured by C-terminal assays [9]. Even during intravenous infusions, intact Glucagon-Like Peptide-1 (7-36) amide constituted only 19.9 ± 3.4% of the increase in immunoreactivity in healthy subjects and 25.0 ± 4.8% in diabetic subjects [9]. Consequently, the endogenous half-life of circulating bioactive Glucagon-Like Peptide-1 (7-36) amide is only 1-2 minutes [4] [9]. This rapid degradation results in transiently elevated levels only briefly after meals, insufficient for sustained therapeutic benefit. While the Glucagon-Like Peptide-1 (9-36) amide metabolite was once thought to potentially antagonize Glucagon-Like Peptide-1 receptor or have independent effects on glucose disposal, studies in healthy humans found it did not significantly affect insulin secretion, glucose tolerance, glucose effectiveness, or insulin sensitivity during IVGTT, nor did it antagonize the insulinotropic effects of co-administered Glucagon-Like Peptide-1 (7-36) amide [2].

Rationale for Peptide Engineering

The profound biological efficacy of native Glucagon-Like Peptide-1 (7-36) amide in glucose regulation, coupled with its crippling pharmacokinetic limitations, provided the compelling rationale for extensive peptide engineering efforts. The primary objective was to develop Glucagon-Like Peptide-1 receptor agonists that retained the beneficial biological activities of the native peptide while exhibiting dramatically prolonged plasma half-lives, enabling practical therapeutic dosing regimens (e.g., once daily or once weekly) without compromising the glucose-dependent nature of insulin secretion. Engineering strategies focused on overcoming the two main vulnerabilities: rapid Dipeptidyl Peptidase-4-mediated N-terminal degradation and rapid renal clearance due to the peptide's small size.

Key structural vulnerabilities and corresponding engineering approaches include:

  • N-Terminal Modification: The His7-Ala8 N-terminus is the primary site of Dipeptidyl Peptidase-4 cleavage. Strategies involve substituting Ala8 with residues less susceptible to Dipeptidyl Peptidase-4 (e.g., Gly, D-Ala, α-aminoisobutyric acid [Aib]) or incorporating steric hindrance near the cleavage site. Example: Taspoglutide incorporated Aib at position 8 (Aib8) [4].
  • Fatty Acid Acylation: Covalently attaching a fatty acid side chain to the peptide backbone allows reversible binding to serum albumin. This creates a reservoir of peptide in circulation, slowing renal filtration and providing protection from enzymatic degradation. The fatty acid moiety must be attached via a suitable linker at a site that minimally disrupts receptor binding and activation. Example: Liraglutide attaches a C16 palmitoyl chain via a γ-glutamic acid linker at Lys20 [4].
  • Fusion to Large Carrier Proteins: Genetically fusing Glucagon-Like Peptide-1 peptide sequences to large proteins like human serum albumin (HSA) or the Fc fragment of immunoglobulin G (IgG) dramatically increases molecular size, reducing renal filtration and prolonging half-life. The fusion partner also provides some protection against proteolysis. Example: Albiglutide consists of two copies of a modified Glucagon-Like Peptide-1 sequence (Dimer) fused to HSA [4]. Dulaglutide is a single Glucagon-Like Peptide-1 analogue fused to an engineered IgG4-Fc fragment [4].
  • Use of Exendin-4 Scaffold: Exendin-4, a naturally occurring 39-amino acid peptide from Heloderma suspectum venom, shares ~53% homology with human Glucagon-Like Peptide-1 (7-36) amide and is a potent Glucagon-Like Peptide-1 receptor agonist. Crucially, it has a Gly8 instead of Ala8, rendering it highly resistant to Dipeptidyl Peptidase-4 degradation. This scaffold serves as the basis for several engineered agonists. Examples: Exenatide (synthetic exendin-4), Lixisenatide (exendin-4 modified with a C-terminal poly-lysine tail) [4].
  • Polymer Conjugation (e.g., PEGylation, XTEN): Attaching large, inert polymers like polyethylene glycol (PEG) or recombinant hydrophilic polypeptides (XTEN) increases hydrodynamic radius, reducing renal clearance and shielding against proteases. Examples: Efpeglenatide (exendin-4 analogue conjugated to a large Fc-PEG molecule), Exenatide-XTEN (exendin-4 fused to an unstructured XTEN polypeptide) [4].

Table 3: Primary Engineering Strategies to Overcome Glucagon-Like Peptide-1 (7-36) Amide Instability

Engineering StrategyMolecular Mechanism of Half-life ExtensionVulnerability AddressedExample Compound(s)
N-Terminal Amino Acid Substitution (e.g., Aib8, Gly8, D-Ala8)Creates steric hindrance or alters peptide bond recognition by Dipeptidyl Peptidase-4Dipeptidyl Peptidase-4 cleavage at His7-Ala8Taspoglutide (Aib8), Lixisenatide (based on Exendin-4, Gly8)
Fatty Acid Acylation (with suitable linker)Reversible binding to serum albumin; Slows renal filtrationDipeptidyl Peptidase-4 cleavage; Rapid renal clearanceLiraglutide (C16 at Lys20 via γ-Glu linker), Semaglutide (C18 diacid at Lys26 via γ-Glu-2xAEEA linker)
Fusion to Large Proteins (Albumin, Fc)Greatly increases molecular size (>60 kDa); Slows renal filtration; Provides protease shielding; Fc enables neonatal Fc receptor (FcRn) recyclingRapid renal clearance; ProteolysisAlbiglutide (Dimeric Glucagon-Like Peptide-1-HSA fusion), Dulaglutide (Glucagon-Like Peptide-1 analogue-IgG4-Fc fusion)
Utilization of Exendin-4 ScaffoldInherent Dipeptidyl Peptidase-4 resistance due to Gly8Dipeptidyl Peptidase-4 cleavage at His7-Ala8Exenatide (synthetic exendin-4), Lixisenatide (Exendin-4 with C-terminal extension)
Conjugation to Large Polymers (PEG, Recombinant Polypeptides)Increases hydrodynamic radius; Slows renal clearance; Shields protease sitesRapid renal clearance; ProteolysisEfpeglenatide (Fc-PEG conjugate), Exenatide-XTEN (XTEN polypeptide fusion)

These engineering efforts successfully transformed Glucagon-Like Peptide-1 (7-36) amide from a fleeting physiological signal into a robust therapeutic class. The resulting compounds exhibit vastly improved pharmacokinetic profiles (half-lives ranging from several hours to over a week), enabling practical clinical use while maintaining the core glucose-dependent insulinotropic and glucagonostatic pharmacology essential for safe and effective glycemic control in Type 2 Diabetes Mellitus [4]. The focus on overcoming the specific instability of the native peptide sequence directly addressed the critical barrier to its therapeutic application.

Properties

Product Name

Haegtftsdvssylegqaakefiawlvkgrg-NH2

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C151H229N41O46

Molecular Weight

3354.7 g/mol

InChI

InChI=1S/C151H229N41O46/c1-17-77(10)121(148(236)170-81(14)127(215)178-105(60-87-63-161-92-36-25-24-35-90(87)92)138(226)180-101(56-74(4)5)139(227)189-119(75(6)7)146(234)177-94(37-26-28-52-152)130(218)163-66-112(201)171-93(39-30-54-160-151(157)158)129(217)162-65-111(156)200)191-140(228)103(57-84-31-20-18-21-32-84)181-135(223)99(47-51-117(208)209)176-134(222)95(38-27-29-53-153)173-125(213)79(12)167-124(212)78(11)169-133(221)98(44-48-110(155)199)172-113(202)67-164-132(220)97(46-50-116(206)207)175-136(224)100(55-73(2)3)179-137(225)102(59-86-40-42-89(198)43-41-86)182-143(231)107(69-193)185-145(233)109(71-195)186-147(235)120(76(8)9)190-142(230)106(62-118(210)211)183-144(232)108(70-194)187-150(238)123(83(16)197)192-141(229)104(58-85-33-22-19-23-34-85)184-149(237)122(82(15)196)188-114(203)68-165-131(219)96(45-49-115(204)205)174-126(214)80(13)168-128(216)91(154)61-88-64-159-72-166-88/h18-25,31-36,40-43,63-64,72-83,91,93-109,119-123,161,193-198H,17,26-30,37-39,44-62,65-71,152-154H2,1-16H3,(H2,155,199)(H2,156,200)(H,159,166)(H,162,217)(H,163,218)(H,164,220)(H,165,219)(H,167,212)(H,168,216)(H,169,221)(H,170,236)(H,171,201)(H,172,202)(H,173,213)(H,174,214)(H,175,224)(H,176,222)(H,177,234)(H,178,215)(H,179,225)(H,180,226)(H,181,223)(H,182,231)(H,183,232)(H,184,237)(H,185,233)(H,186,235)(H,187,238)(H,188,203)(H,189,227)(H,190,230)(H,191,228)(H,192,229)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,157,158,160)/t77-,78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1

InChI Key

FZWMHWVGNYURLN-AAEALURTSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.